molecular formula C9H11N3S2 B13706988 2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole

2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole

Cat. No.: B13706988
M. Wt: 225.3 g/mol
InChI Key: KLCAEXLMMPDXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a thienylpropyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with α-halo ketones or α-halo esters, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole is unique due to the presence of the thienylpropyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

5-(3-thiophen-2-ylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H11N3S2/c10-9-12-11-8(14-9)5-1-3-7-4-2-6-13-7/h2,4,6H,1,3,5H2,(H2,10,12)

InChI Key

KLCAEXLMMPDXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCC2=NN=C(S2)N

Origin of Product

United States

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